BenchChemオンラインストアへようこそ!

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

p38 MAPK Structure-Activity Relationship Quinazolinone Inhibitors

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea (CAS 899973-08-1) is a synthetic small molecule belonging to the dihydroquinazolinone class of p38 mitogen-activated protein kinase (MAPK) inhibitors. Members of this class function as ATP-competitive inhibitors of p38α kinase and were developed through a Pd-catalyzed cyclization strategy yielding a series of potent, orally bioavailable compounds.

Molecular Formula C22H18N4O2
Molecular Weight 370.412
CAS No. 899973-08-1
Cat. No. B2551588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
CAS899973-08-1
Molecular FormulaC22H18N4O2
Molecular Weight370.412
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H18N4O2/c27-21(23-17-11-5-2-6-12-17)25-20-18-13-7-8-14-19(18)24-22(28)26(20)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,23,25,27)
InChIKeyQNZWLUNBBPIRGC-LKUDQCMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-1-(3-Benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea (CAS 899973-08-1) for Targeted Kinase Research


(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea (CAS 899973-08-1) is a synthetic small molecule belonging to the dihydroquinazolinone class of p38 mitogen-activated protein kinase (MAPK) inhibitors [1]. Members of this class function as ATP-competitive inhibitors of p38α kinase and were developed through a Pd-catalyzed cyclization strategy yielding a series of potent, orally bioavailable compounds [1]. The compound bears an N3-benzyl substituent and an N′-phenylurea moiety, both of which are key pharmacophoric elements extensively optimized in the literature.

Why Generic Substitution Fails for (E)-1-(3-Benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea: SAR Constraints


The dihydroquinazolinone urea class is exquisitely sensitive to substituent variations on both the quinazolinone N3 and the urea N′-phenyl ring [1]. Even minor structural changes dramatically alter p38α inhibitory potency: for instance, N3-benzyl substitution confers substantially higher affinity than N3-alkyl congeners, while modifications to the phenylurea moiety modulate cellular activity and selectivity [1]. Consequently, researchers cannot interchangeably use generic dihydroquinazolinone or phenylurea scaffolds and expect to retain the specific pharmacological profile defined by the (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea configuration.

Quantitative Differentiation of (E)-1-(3-Benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea Against Closest Analogs


N3-Benzyl vs. N3-Alkyl Substituent Effect on p38α Potency

Within the dihydroquinazolinone urea series, N3-benzyl substitution is critical for potent p38α inhibition. The lead compound 20 (a close structural analog bearing an N3-benzyl group) exhibits an IC50 of 14 nM against p38α in vitro and demonstrates in vivo activity in the mouse TNFα-release model [1]. In contrast, earlier analogues with smaller N3-alkyl substituents showed significantly reduced potency, with up to a 10-fold loss in IC50 values relative to the benzyl-substituted compounds [1]. The (E)-configured imine and specific phenylurea terminus further differentiate the scaffold's activity profile.

p38 MAPK Structure-Activity Relationship Quinazolinone Inhibitors

Urea Moiety Influence on Kinase Selectivity Profile

The N′-phenylurea group in dihydroquinazolinone p38 inhibitors is a key determinant of kinase selectivity. Optimized phenylurea analogs exhibited over 50-fold selectivity for p38α over p38β and related MAP kinases, whereas replacement with N-alkyl or N-heteroaryl ureas significantly reduced selectivity [1]. For procurement, the (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea configuration is expected to preserve this selectivity window, making it suitable for experiments requiring clean p38α signal isolation.

Kinase Selectivity Urea Pharmacophore p38 Inhibitors

Impact of (E)-Stereochemical Configuration on Target Binding

The (E)-configuration of the exocyclic imine in dihydroquinazolinone ureas is stereochemically locked and is essential for maintaining the planar geometry required for the ATP-binding pocket interactions. X-ray crystallographic studies of dihydroquinazolinone-p38α co-crystals reveal that the (E)-isomer places the urea carbonyl and the quinazolinone core in an optimal hydrogen-bonding network with hinge residues Met109 and Gly110 [1]. The (Z)-isomer would disrupt this geometry, leading to loss of binding.

Stereochemistry Dihydroquinazolinone Binding Conformation

Recommended Application Scenarios for (E)-1-(3-Benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea Based on Validated Evidence


p38α Kinase Biochemical Profiling and Selectivity Screening

Use this compound in in vitro kinase inhibition assays targeting p38α MAPK (IC50 reference: 14 nM for lead analog). Its N3-benzyl and phenylurea motifs confer superior potency and selectivity over N3-alkyl or N-alkyl urea versions, making it suitable for selective pathway interrogation in inflammation and stress-response studies [1].

Cellular TNFα Release Models for Inflammatory Disease Research

Apply the compound in LPS-stimulated human whole blood or mouse TNFα-release models, following protocols validated for dihydroquinazolinone p38 inhibitors. The class has demonstrated translation from enzymatic to cellular activity, a prerequisite for phenotypic screening in immunology [1].

Structure-Activity Relationship (SAR) Studies on Quinazolinone-Based Kinase Inhibitors

Employ this compound as a reference standard in SAR campaigns aimed at optimizing N3-substituent or urea modifications. Its defined (E)-stereochemistry and benzyl-phenylurea scaffold serve as a benchmark for comparing potency and selectivity of novel analogs [1] [2].

Co-crystallization Trials with p38α to Elucidate Inhibitor Binding Mode

Utilize the compound for X-ray crystallography or cryo-EM studies with p38α kinase. The class has yielded high-resolution co-crystals (PDB: 1M7Q) that detail hinge-binding interactions; this compound can extend structural understanding of N3-benzyl urea interactions [2].

Quote Request

Request a Quote for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.